3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one - 1250022-31-1

3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one

Catalog Number: EVT-1818971
CAS Number: 1250022-31-1
Molecular Formula: C10H11ClN2O
Molecular Weight: 210.66 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action
  • α1-Adrenoceptor Antagonism [, ]: Some pyrrolidin-2-one derivatives demonstrate affinity for α1-adrenoceptors and may act as antagonists. These receptors are involved in regulating blood pressure and smooth muscle contraction.
  • Glycine/NMDA Receptor Interaction [, , ]: Certain structural features within the pyrrolidin-2-one class can enable interaction with the glycine/NMDA receptors in the central nervous system, potentially contributing to anticonvulsant or sedative effects.
Applications
  • Pharmaceuticals: This class of compounds exhibits promising pharmacological activities, prompting investigations into their potential as:
    • Anti-arrhythmic agents [, ]: Targeting irregular heartbeats.
    • Antihypertensive agents [, ]: Lowering blood pressure.
    • α-Adrenolytic agents [, ]: Blocking the action of adrenaline and noradrenaline.
    • Anticonvulsant agents [, , ]: Preventing or reducing seizures.
    • Analgesics []: Relieving pain.
    • Antidepressants []: Alleviating symptoms of depression.

1-(3-(4-(3-Chlorophenyl)-1-piperazinyl)-2-hydroxypropyl)pyrrolidin-2-one

Compound Description: This compound is reported to exhibit anti-arrhythmic and hypotensive activity. [] Its structure features an aminoalcohol chain with a specific antiperiplanar geometry, believed to be a pharmacophore. []

Relevance: This compound shares a core pyrrolidin-2-one structure with 3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one. The key difference lies in the presence of a 3-(4-(3-chlorophenyl)-1-piperazinyl)-2-hydroxypropyl substituent on the nitrogen atom of the pyrrolidin-2-one ring. Notably, both compounds possess a 3-chlorophenyl moiety, highlighting a potential structure-activity relationship. []

3-(4-(4-Fluorobenzoyl)piperidin-1-yl)-1-(4-methoxybenzyl)pyrrolidin-2-one

Compound Description: This molecule demonstrated a range of anti-Alzheimer's properties in previous research. [] It served as a starting point for designing a library of 18 novel molecules aimed at exploring new chemical space around this lead compound and donepezil for potential acetylcholinesterase (AChE) inhibition. []

Relevance: This compound shares the pyrrolidin-2-one core with 3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one. Although the substitution patterns differ, both molecules feature an N-substituted pyrrolidin-2-one ring, indicating a potential commonality in their chemical reactivity and potential biological activity. []

Donepezil

Compound Description: Donepezil is a medication currently used to manage mild to severe Alzheimer's disease. [, ] Its mechanism of action involves acetylcholinesterase (AChE) inhibition. []

Relevance: While not directly structurally analogous, donepezil's role as a benchmark in developing AChE inhibitors links it to 3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one. Researchers often use established drugs like donepezil as comparisons when investigating novel molecules for similar therapeutic applications. [, ]

3-(4-(Benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one (14a)

Compound Description: This newly synthesized molecule, designated as 14a, exhibited a high docking score (-18.59) with AChE. [] In silico studies, including molecular dynamics simulations and ADMET profiling, suggest its potential as an AChE inhibitor with desirable CNS activity and drug-like properties. []

Relevance: Compound 14a shares the core pyrrolidin-2-one structure with 3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one, with both featuring an N-substituted pyrrolidin-2-one ring. This structural similarity, coupled with 14a's promising AChE inhibitory potential, suggests that exploring modifications on the nitrogen atom of 3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one might yield derivatives with enhanced biological activity. []

7-(2,6-Difluorobenzyl)-2-(4-methoxybenzyl)-2,7-diazaspiro[4.5]decan-1-one (20b)

Compound Description: This novel compound, designated as 20b, emerged as a potential AChE inhibitor based on in silico findings, including docking and molecular dynamics simulations. []

Relevance: While structurally distinct from 3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one, compound 20b's identification as a potential AChE inhibitor through the same study underscores the exploration of diverse chemical structures, including those containing the pyrrolidin-2-one motif, in the search for effective AChE inhibitors. []

(4R)-1-{3-[2-(18F)Fluoro-4-methylpyridin-3-yl]phenyl}-4-[4-(1,3-thiazol-2-ylcarbonyl)piperazin-1-yl]pyrrolidin-2-one ([18F]T-401)

Compound Description: This compound, designated as [18F]T-401, serves as a novel positron-emission tomography (PET) imaging agent for Monoacylglycerol Lipase (MAGL). [] It was developed through a structure-activity relationship study focused on optimizing lipophilicity and blood-brain barrier permeability. []

Relevance: Although structurally different from 3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one, both compounds share the core pyrrolidin-2-one structure. [18F]T-401's successful development as a PET imaging agent emphasizes the versatility of the pyrrolidin-2-one moiety in medicinal chemistry and its potential for diverse applications beyond its inherent biological activity. []

Properties

CAS Number

1250022-31-1

Product Name

3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one

IUPAC Name

3-amino-1-(3-chlorophenyl)pyrrolidin-2-one

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

InChI

InChI=1S/C10H11ClN2O/c11-7-2-1-3-8(6-7)13-5-4-9(12)10(13)14/h1-3,6,9H,4-5,12H2

InChI Key

ADMDDEDHCSXWCJ-UHFFFAOYSA-N

SMILES

C1CN(C(=O)C1N)C2=CC(=CC=C2)Cl

Canonical SMILES

C1CN(C(=O)C1N)C2=CC(=CC=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.